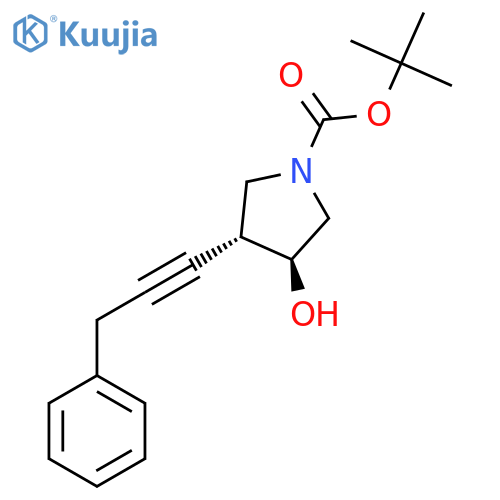

Cas no 2380621-09-8 (tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate)

tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate

- 2380621-09-8

- F1912-1665

- AKOS040801357

-

- インチ: 1S/C18H23NO3/c1-18(2,3)22-17(21)19-12-15(16(20)13-19)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15-16,20H,10,12-13H2,1-3H3/t15-,16-/m1/s1

- InChIKey: VWFFTZUZKFPELO-HZPDHXFCSA-N

- ほほえんだ: O[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1C#CCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 301.16779360g/mol

- どういたいしつりょう: 301.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 448

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1912-1665-0.25g |

tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate |

2380621-09-8 | 95%+ | 0.25g |

$302.0 | 2023-09-06 | |

| Life Chemicals | F1912-1665-1g |

tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate |

2380621-09-8 | 95%+ | 1g |

$335.0 | 2023-09-06 | |

| Life Chemicals | F1912-1665-2.5g |

tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate |

2380621-09-8 | 95%+ | 2.5g |

$670.0 | 2023-09-06 | |

| Life Chemicals | F1912-1665-10g |

tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate |

2380621-09-8 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| Life Chemicals | F1912-1665-5g |

tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate |

2380621-09-8 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| Life Chemicals | F1912-1665-0.5g |

tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate |

2380621-09-8 | 95%+ | 0.5g |

$318.0 | 2023-09-06 |

tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate 関連文献

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylateに関する追加情報

Introduction to tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate (CAS No. 2380621-09-8)

The compound tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate, identified by its CAS number 2380621-09-8, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This intricate molecular structure, characterized by its pyrrolidine core and functionalized side chains, has garnered considerable attention due to its potential therapeutic applications. The precise stereochemistry, denoted by the (3S,4R) configuration, underscores the compound's importance in the development of enantiomerically pure drugs, a critical factor in modern pharmacology.

Recent research in the domain of bioactive molecules has highlighted the importance of pyrrolidine derivatives in drug discovery. Pyrrolidine scaffolds are ubiquitous in natural products and synthetic drugs, owing to their ability to mimic key biological motifs and interact with target proteins. The presence of a hydroxyl group at the 3-position and an alkyne moiety at the 4-position in this compound introduces unique reactivity and binding properties, making it a promising candidate for further investigation.

The tert-butyl substituent at the carboxylate position not only enhances the compound's solubility and stability but also serves as a handle for further chemical modifications. This feature is particularly valuable in medicinal chemistry, where structural optimization is often required to achieve desired pharmacokinetic profiles. The (3S,4R) stereochemistry is particularly noteworthy, as it suggests that this compound may exhibit specific biological activity that is highly dependent on its three-dimensional conformation.

One of the most exciting aspects of this compound is its potential role in modulating biological pathways associated with neurological disorders. Pyrrolidine derivatives have been implicated in various pharmacological contexts, including GABA receptor modulation and neuroprotection. The (3S,4R)-configuration of this molecule may confer unique interactions with these targets, potentially leading to novel therapeutic strategies for conditions such as epilepsy or neurodegenerative diseases.

Furthermore, the alkyne group at the 4-position provides a versatile handle for further derivatization via cross-coupling reactions. This chemical handle is widely used in synthetic organic chemistry to construct complex molecular architectures. By leveraging palladium-catalyzed reactions such as Suzuki or Heck couplings, researchers can introduce additional functional groups or aromatic moieties, expanding the compound's pharmacological repertoire.

In vitro studies have begun to explore the biochemical properties of this compound. Initial assays suggest that it interacts with specific enzymes and receptors with high selectivity. For instance, preliminary data indicate that it may inhibit certain kinases or modulate neurotransmitter release. These findings are consistent with the growing interest in pyrrolidine derivatives as scaffolds for drug development.

The hydroxyl group at the 3-position also plays a crucial role in determining the compound's reactivity and biological activity. Hydroxyl-functionalized compounds often exhibit enhanced binding affinity due to hydrogen bonding interactions with biological targets. Additionally, this group can be further modified through etherification or esterification reactions, allowing for fine-tuning of pharmacokinetic properties.

Computational modeling has been instrumental in understanding the molecular interactions of this compound. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its binding mode with potential targets. These studies have helped rationalize its observed bioactivity and guide further structural optimization efforts.

The synthesis of this compound represents a testament to the advances in synthetic methodology over recent decades. The multi-step synthesis involves key transformations such as asymmetric hydrogenation and cross-coupling reactions, showcasing the ingenuity of modern organic synthesis. This level of synthetic complexity underscores the compound's significance as a building block for more complex drug candidates.

Future research will likely focus on exploring derivative compounds derived from tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate to enhance its therapeutic potential. By systematically modifying functional groups or introducing new stereocenters, researchers aim to identify analogs with improved efficacy or reduced side effects.

The development of novel pharmaceuticals relies heavily on access to high-quality starting materials like this compound. Its availability through established chemical suppliers ensures that researchers can conduct experiments without unnecessary delays or complications. This accessibility is crucial for accelerating drug discovery programs and bringing new treatments to patients more quickly.

In conclusion,tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate (CAS No. 2380621-09-8) exemplifies the intersection of innovative chemistry and medicinal biology. Its unique structural features and promising bioactivity make it a valuable asset in ongoing drug discovery efforts. As research progresses,this compound is poised to contribute significantly to advancements in therapeutic development,particularly in areas such as neurological disorders where novel treatments are urgently needed.

2380621-09-8 (tert-butyl (3S,4R)-3-hydroxy-4-(3-phenylprop-1-yn-1-yl)pyrrolidine-1-carboxylate) 関連製品

- 1535323-72-8(4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one)

- 1188264-63-2(5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile)

- 2092251-96-0(4-Bromo-6-(4-methylbenzyl)pyrimidine)

- 1365936-98-6(Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)

- 2418729-51-6((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)

- 1955558-22-1(2-Bromo-4-(chloromethyl)pyridine hydrochloride)

- 1806822-61-6(2-(Difluoromethyl)-3,4-dihydroxy-6-iodopyridine)

- 1806409-46-0(4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene)

- 1384429-34-8(1-(2-methylpropyl)cyclopentylmethanamine)

- 941271-13-2(tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate)